
(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone: is a complex organic compound that features multiple heterocyclic structures, including phenyl, pyridazine, and piperazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through various chemical reactions. One common approach is to first synthesize the 6-phenylpyridazin-3-yl and 4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl fragments separately. These fragments are then coupled using appropriate reagents and conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2.1. Antimicrobial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and pyridazine moieties have been evaluated for their effectiveness against various bacterial strains. Studies indicate that certain derivatives show comparable or superior activity relative to established antimicrobial agents .
2.2. Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group is believed to enhance lipophilicity, potentially improving cellular uptake .
2.3. Neurological Applications
Given the presence of piperidine rings, there is interest in exploring the compound's effects on neurological disorders. Research indicates that similar compounds can act as modulators of neurotransmitter systems, particularly in conditions like depression and anxiety .
3.1. Synthesis and Evaluation of Derivatives
A study conducted on related compounds demonstrated the synthesis of various derivatives based on the core structure of (1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone. These derivatives were subjected to biological evaluation, revealing promising results in antimicrobial and anticancer assays .
3.2. Mechanistic Studies
Mechanistic studies have shown that the compound interacts with specific protein targets involved in cell signaling pathways related to cancer progression and microbial resistance. Molecular docking studies suggest that it binds effectively to active sites, indicating potential as a lead compound for drug development .
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific combination of heterocyclic structures and functional groups. Similar compounds might include other piperazine derivatives or compounds with phenyl and pyridazine rings. the presence of the trifluoromethyl group and the specific arrangement of the rings make this compound distinct.
List of Similar Compounds
4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-ylmethanone
1-(6-Phenylpyridazin-3-yl)piperidin-4-ol
2-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanol
Biologische Aktivität
The compound (1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone , commonly referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C28H33N5O with a molecular weight of 455.6 g/mol. The structure features a piperidine core linked to phenyl and pyridazine groups, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C28H33N5O |
Molecular Weight | 455.6 g/mol |
CAS Number | 1105230-75-8 |
The compound is believed to interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential activity as a Kynurenine Monooxygenase (KMO) inhibitor, which plays a critical role in the kynurenine pathway—a metabolic route implicated in neurodegenerative diseases such as Huntington's disease (HD) .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of related pyridazine derivatives. For instance, a study on pyridazinylsulfonamides demonstrated their efficacy as KMO inhibitors, leading to increased levels of neuroprotective kynurenic acid while decreasing neurotoxic metabolites in HD model mice . This suggests that similar compounds could offer therapeutic benefits in managing neurodegenerative disorders.
Antinociceptive Properties
Another area of investigation includes the analgesic potential of similar piperazine derivatives. Research has shown that compounds with piperazine structures exhibit antiallodynic effects in models of neuropathic pain, indicating their potential use in pain management . The compound under discussion may share these properties due to its structural similarities.
Case Studies and Research Findings
- KMO Inhibition and Neuroprotection
- Analgesic Activity
Eigenschaften
IUPAC Name |
[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3N6O/c27-26(28,29)21-6-8-23(30-18-21)34-14-16-35(17-15-34)25(36)20-10-12-33(13-11-20)24-9-7-22(31-32-24)19-4-2-1-3-5-19/h1-9,18,20H,10-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWDRGCYPXEQDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.